molecular formula C11H20N2O2 B11887446 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11887446
M. Wt: 212.29 g/mol
InChI Key: CNGWJOUWDJQQFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid (MeSO₃H) as reagents .

Industrial Production Methods

the complexity of the spirocyclic structure suggests that large-scale production would require optimization of the synthetic routes to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is a key area of interest. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-1-oxa-4,9-diazaspiro[5Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis highlights its unique therapeutic potential compared to other similar compounds .

Biological Activity

4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a member of the spirocyclic compound family, which has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and as a dual ligand for opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: 238.30 g/mol
  • CAS Number: 1708178-92-0

This compound has been identified as a potent inhibitor of sEH, an enzyme involved in the metabolism of fatty acid epoxides. By inhibiting sEH, this compound can modulate inflammatory responses and has potential therapeutic applications in chronic kidney diseases and pain management.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant sEH inhibitory activity. For instance, a study demonstrated that a related compound lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg . This suggests that 4-isopropyl derivatives may similarly impact renal function and inflammation.

Opioid Receptor Activity

The compound also shows promise as a dual ligand for μ-opioid receptors (MOP) and sigma receptors (σ1). These interactions can lead to analgesic effects while potentially reducing the adverse side effects commonly associated with opioid medications. In vitro studies have shown that these compounds can activate MOP and inhibit σ1 receptors, leading to enhanced pain relief with fewer side effects compared to traditional opioids .

Study on Pain Management

In a recent study evaluating the analgesic properties of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, researchers found that these compounds exhibited strong antinociceptive effects in various pain models. The study highlighted the potential for these derivatives to provide effective pain relief without significant respiratory depression, a common concern with conventional opioids .

Chronic Kidney Disease Model

Another significant investigation focused on the use of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives in chronic kidney disease models. The results indicated that these compounds could effectively lower biomarkers associated with kidney damage and inflammation, suggesting their utility in treating renal pathologies .

Data Summary Table

Activity Effect Study Reference
sEH InhibitionReduced serum creatinine
μ-opioid Receptor AgonismAnalgesia without respiratory depression
Sigma Receptor AntagonismModulation of pain pathways

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C11H20N2O2/c1-9(2)13-8-11(15-7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3

InChI Key

CNGWJOUWDJQQFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2(CCNCC2)OCC1=O

Origin of Product

United States

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